

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline

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Compound of Interest

Compound Name: 4-(4-Nitrophenoxy)aniline

Cat. No.: B1222501

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IUPAC Name: 4-(4-Nitrophenoxy)aniline

Synonyms: 4-Amino-4'-nitrodiphenyl ether, p-(p-Nitrophenoxy)aniline

CAS Number: 6149-33-3

Molecular Formula: C₁₂H₁₀N₂O₃

Molecular Weight: 230.22 g/mol

Abstract

4-(4-Nitrophenoxy)aniline is a diaryl ether that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmacologically active molecules.[1][2][3] Its structure, featuring a nitro group on one phenyl ring and an amino group on the other, makes it a versatile scaffold for chemical modification. While research on the specific biological activities of the parent compound is limited, its structural motifs are present in numerous derivatives that have demonstrated significant potential as antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological context of **4-(4-nitrophenoxy)aniline**, with a focus on its relevance to drug development professionals.

Physicochemical Properties

4-(4-Nitrophenoxy)aniline is typically an orange to brown crystalline solid at room temperature.^[1] It is sparingly soluble in water but shows good solubility in organic solvents like acetone. Key quantitative properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-(4-nitrophenoxy)aniline	
CAS Number	6149-33-3	[2]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₃	[2] [3]
Molecular Weight	230.22 g/mol	[2] [3] [4]
Appearance	Orange to Brown to Dark red powder/crystal	[1]
Melting Point	132 °C	[2]
Boiling Point (Predicted)	387.4 ± 22.0 °C	[2]
Density (Predicted)	1.322 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.24 ± 0.10	[1]
Solubility	Soluble in Acetone; Sparingly soluble in water	[1] [2]

Synthesis and Experimental Protocols

The synthesis of **4-(4-nitrophenoxy)aniline** is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or an amine. A representative protocol for the synthesis from 4-aminophenol and 1-chloro-4-nitrobenzene is detailed below.

Experimental Protocol: Synthesis via Ullmann Condensation

Objective: To synthesize **4-(4-nitrophenoxy)aniline** from 4-aminophenol and 1-chloro-4-nitrobenzene.

Materials:

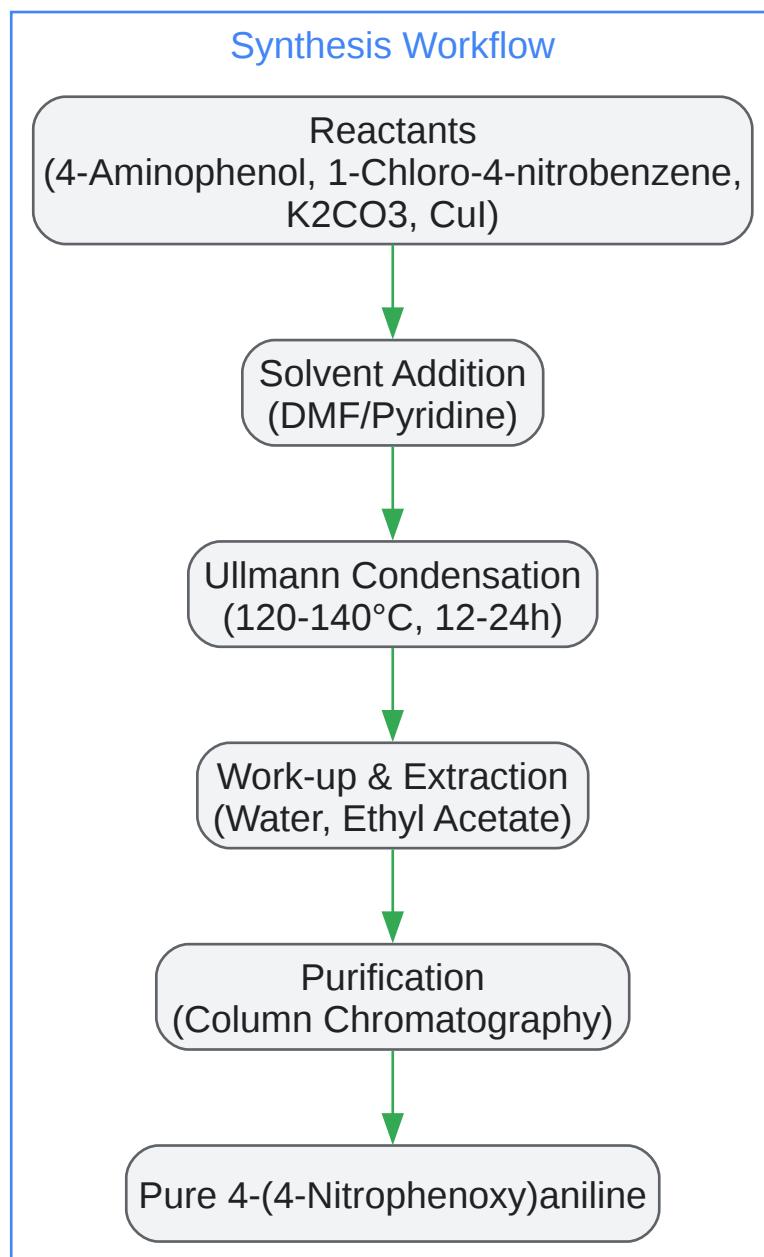
- 4-Aminophenol (1.0 eq)
- 1-Chloro-4-nitrobenzene (1.1 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Copper(I) Iodide (CuI , 0.1 eq)
- Pyridine (solvent)
- Dimethylformamide (DMF, solvent)
- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry round-bottom flask, add 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- **Solvent Addition:** Add a mixture of DMF and pyridine as the solvent under a nitrogen atmosphere.
- **Reaction Conditions:** Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove inorganic salts and dilute the filtrate with water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

- **Washing:** Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **4-(4-nitrophenoxy)aniline**.

The overall synthetic workflow is depicted in the diagram below.



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A generalized workflow for the synthesis of **4-(4-nitrophenoxy)aniline**.

Biological Activity and Applications in Drug Development

While specific quantitative data on the biological activity of **4-(4-nitrophenoxy)aniline** is not extensively reported in public literature, the molecule is recognized as a key precursor for

compounds with significant pharmacological properties.^[1] Its derivatives, particularly those based on the 4-anilinoquinazoline scaffold, are well-known as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.^{[5][6][7]}

3.1. Anticancer Potential (via Derivatives)

The 4-anilino moiety is a critical pharmacophore in a class of tyrosine kinase inhibitors (TKIs). Drugs like Gefitinib and Erlotinib feature a substituted anilinoquinazoline core. The aniline portion of these drugs, which is structurally related to **4-(4-nitrophenoxy)aniline**, binds into the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote cell proliferation.

Derivative Class	Target	Representative IC ₅₀ Values	Cell Lines
4-Anilinoquinazolines	EGFR Kinase	~20 nM - 10 μM	A431, KB, A549, HT-29
Nitroimidazole-Anilinoquinazolines	EGFR Kinase	0.12 μM (enzymatic assay)	A549, HT-29
Anilinoquinolinylchalcones	Antiproliferative	1.59 μM (hypoxia, A549)	MDA-MB-231, Huh-7

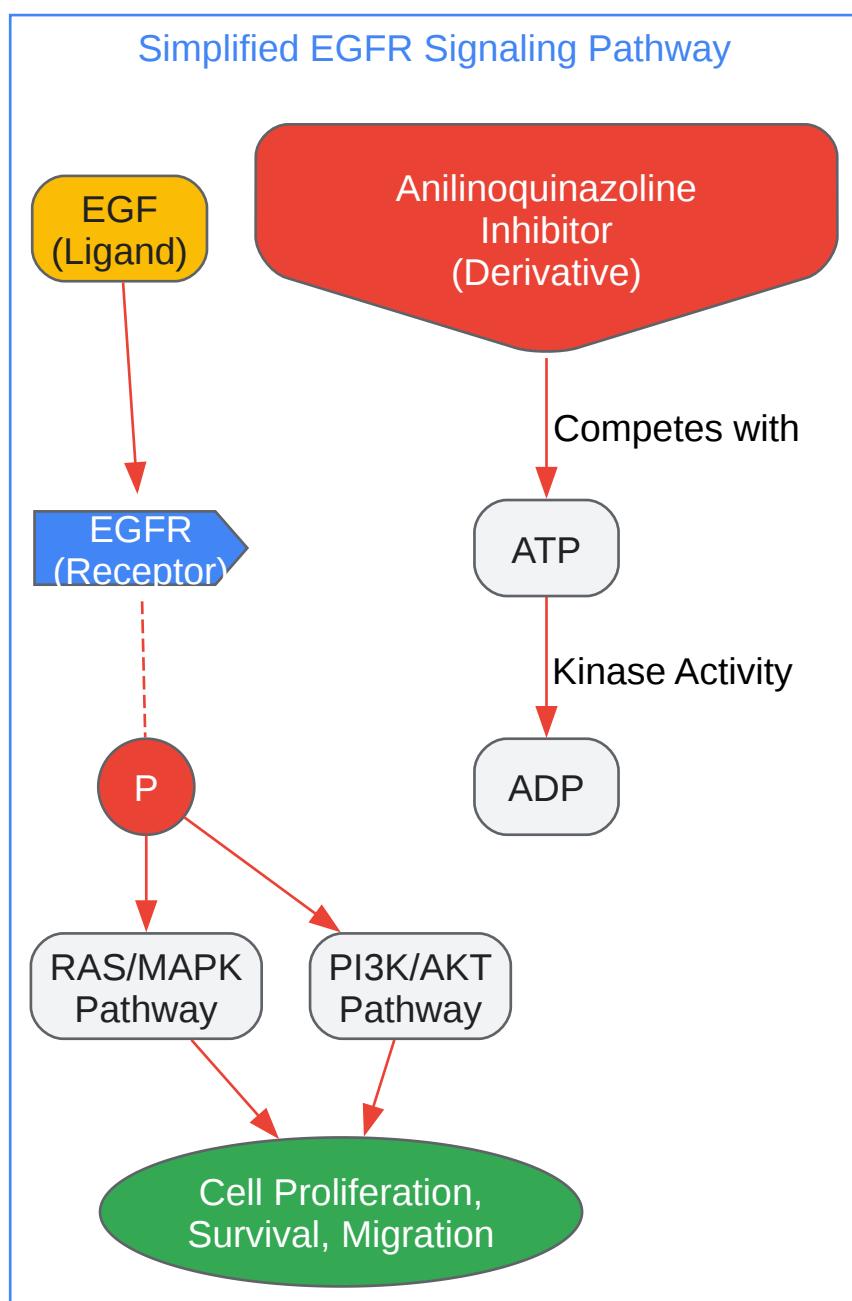
Note: The IC₅₀ values listed are for various derivatives and not for the parent compound **4-(4-nitrophenoxy)aniline**. Data is sourced from studies on related compounds.^{[8][9]}

3.2. Antimicrobial Potential

The nitroaromatic structure is a feature of several antimicrobial agents. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamino radicals, which can damage cellular macromolecules, including DNA and proteins. While specific Minimum Inhibitory Concentration (MIC) values for **4-(4-nitrophenoxy)aniline** are not readily available, related nitroaniline-derived azo dyes have shown inhibitory activity against bacteria and fungi at concentrations around 200 μg/mL.

Signaling Pathways in Cancer

Given the established role of its derivatives, the EGFR signaling pathway is a primary area of interest. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of intracellular signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and migration. Anilinoquinazoline-based inhibitors competitively block the ATP binding site, preventing this phosphorylation and shutting down the signaling cascade.



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Inhibition of the EGFR pathway by anilinoquinazoline-based drugs.

Conclusion

4-(4-Nitrophenoxy)aniline is a compound of significant interest due to its role as a versatile chemical building block. While direct biological data on the parent compound is sparse, its structural framework is integral to the design of potent EGFR inhibitors used in cancer therapy. Future research could focus on the direct evaluation of **4-(4-nitrophenoxy)aniline** and its simpler derivatives to explore their potential as standalone therapeutic agents and to further elucidate the structure-activity relationships within this chemical class. Its established synthetic routes and reactive functional groups make it an accessible and valuable scaffold for medicinal chemistry and drug discovery programs.

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References

- 1. Page loading... [guidechem.com]
- 2. 4-(4-Nitrophenoxy)aniline CAS#: 6149-33-3 [m.chemicalbook.com]
- 3. 4-(4-Nitrophenoxy)aniline | 6149-33-3 [chemicalbook.com]
- 4. 4-(4-Nitrophenoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxy)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
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